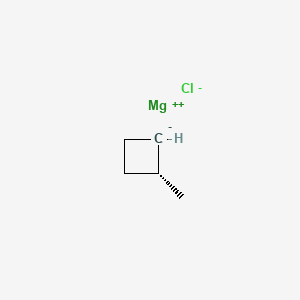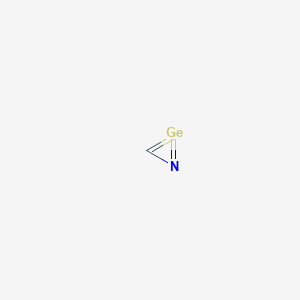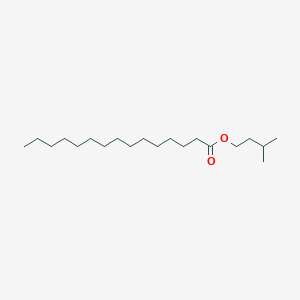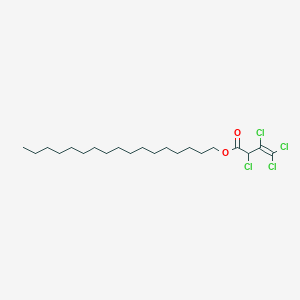![molecular formula C11H14Cl4OSi B12526502 Chloro(dimethyl)[3-(2,4,5-trichlorophenoxy)propyl]silane CAS No. 142024-33-7](/img/structure/B12526502.png)
Chloro(dimethyl)[3-(2,4,5-trichlorophenoxy)propyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(dimethyl)[3-(2,4,5-trichlorophenoxy)propyl]silane is a chemical compound with the molecular formula C11H14Cl4OSi. It is known for its unique structure, which includes a silane group bonded to a trichlorophenoxypropyl moiety. This compound is used in various scientific and industrial applications due to its reactivity and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(dimethyl)[3-(2,4,5-trichlorophenoxy)propyl]silane typically involves the reaction of dimethylchlorosilane with 3-(2,4,5-trichlorophenoxy)propyl alcohol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. A common method involves using a base such as triethylamine to facilitate the reaction and remove the generated hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The product is then purified using distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Chloro(dimethyl)[3-(2,4,5-trichlorophenoxy)propyl]silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: In the presence of water, the silane group can hydrolyze to form silanols.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted silanes.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of reduced silane derivatives.
Wissenschaftliche Forschungsanwendungen
Chloro(dimethyl)[3-(2,4,5-trichlorophenoxy)propyl]silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable bonds with various functional groups.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of Chloro(dimethyl)[3-(2,4,5-trichlorophenoxy)propyl]silane involves its ability to form covalent bonds with various substrates. The silane group can react with hydroxyl groups on surfaces, forming strong siloxane linkages. This property makes it useful in surface modification and as a coupling agent in composite materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Chloro(dimethyl)[3-(2,3,4,5,6-pentafluorophenyl)propyl]silane
- Chloro(dimethyl)[3-(2,4-dichlorophenoxy)propyl]silane
- Chloro(dimethyl)[3-(2,4,5-trifluorophenoxy)propyl]silane
Uniqueness
Chloro(dimethyl)[3-(2,4,5-trichlorophenoxy)propyl]silane is unique due to the presence of the trichlorophenoxy group, which imparts specific reactivity and stability. This makes it particularly useful in applications requiring robust chemical bonds and resistance to degradation.
Eigenschaften
CAS-Nummer |
142024-33-7 |
|---|---|
Molekularformel |
C11H14Cl4OSi |
Molekulargewicht |
332.1 g/mol |
IUPAC-Name |
chloro-dimethyl-[3-(2,4,5-trichlorophenoxy)propyl]silane |
InChI |
InChI=1S/C11H14Cl4OSi/c1-17(2,15)5-3-4-16-11-7-9(13)8(12)6-10(11)14/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
LDLLAPNDPNVUQA-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(CCCOC1=CC(=C(C=C1Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-{4-[3-(4-Fluorophenyl)propyl]piperazin-1-yl}ethyl)-2-methoxyphenol](/img/structure/B12526422.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methylaniline](/img/structure/B12526436.png)


![2,3-Bis(E)({[4-(dibutylamino)phenyl]methylidene}amino)but-2-enedinitrile](/img/structure/B12526468.png)

![Propanoic acid, 3-[[(methylamino)carbonyl]thio]-, ethyl ester](/img/structure/B12526477.png)







